molecular formula C13H16N4O2S2 B7053362 N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide

Cat. No.: B7053362
M. Wt: 324.4 g/mol
InChI Key: BFBMJEZQGFDNNS-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxy group at the 5-position. The thiophene ring is then attached to the piperazine moiety, and finally, the carboxamide group is introduced to complete the synthesis. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.

Scientific Research Applications

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
  • N-(5-methoxy-1,3-thiazol-2-yl)-4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide
  • 2-ethoxy-N-(5-methoxy-1,3-thiazol-2-yl)-6-azaspiro[3.4]octane-6-carboxamide

Uniqueness

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of both thiazole and thiophene rings allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-19-11-9-14-12(21-11)15-13(18)17-6-4-16(5-7-17)10-3-2-8-20-10/h2-3,8-9H,4-7H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMJEZQGFDNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)NC(=O)N2CCN(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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